molecular formula C10H12F2O4 B14873758 (4-(Difluoromethoxy)-3,5-dimethoxyphenyl)methanol

(4-(Difluoromethoxy)-3,5-dimethoxyphenyl)methanol

Cat. No.: B14873758
M. Wt: 234.20 g/mol
InChI Key: AJKLTOVJTFIMSH-UHFFFAOYSA-N
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Description

(4-(Difluoromethoxy)-3,5-dimethoxyphenyl)methanol is an organic compound that belongs to the class of phenylmethanols. This compound is characterized by the presence of two methoxy groups and one difluoromethoxy group attached to a phenyl ring, with a methanol group attached to the carbon atom in the para position relative to the difluoromethoxy group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Difluoromethoxy)-3,5-dimethoxyphenyl)methanol typically involves the reduction of the corresponding aldehyde, (4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde). One common method involves the use of sodium tetrahydroborate (NaBH4) as the reducing agent in a solvent such as tetrahydrofuran (THF) or methanol. The reaction is usually carried out at temperatures ranging from 0°C to 20°C for about 30 minutes. After the reduction is complete, the reaction mixture is quenched with water and ammonium chloride to neutralize any remaining reducing agent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(Difluoromethoxy)-3,5-dimethoxyphenyl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Further reduction of the methanol group can lead to the formation of the corresponding alkane.

    Substitution: The methoxy and difluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium tetrahydroborate (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: (4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde) or (4-(Difluoromethoxy)-3,5-dimethoxybenzoic acid).

    Reduction: (4-(Difluoromethoxy)-3,5-dimethoxyphenyl)methane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-(Difluoromethoxy)-3,5-dimethoxyphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(Difluoromethoxy)-3,5-dimethoxyphenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The difluoromethoxy and methoxy groups can affect the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Difluoromethoxy)-3-methoxyphenyl)methanol
  • (4-(Difluoromethoxy)-3-isopropoxyphenyl)methanol
  • (4-(Difluoromethoxy)-3-ethoxyphenyl)methanol

Uniqueness

(4-(Difluoromethoxy)-3,5-dimethoxyphenyl)methanol is unique due to the presence of two methoxy groups and one difluoromethoxy group on the phenyl ring. This specific arrangement of substituents can influence the compound’s reactivity, solubility, and interactions with other molecules, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H12F2O4

Molecular Weight

234.20 g/mol

IUPAC Name

[4-(difluoromethoxy)-3,5-dimethoxyphenyl]methanol

InChI

InChI=1S/C10H12F2O4/c1-14-7-3-6(5-13)4-8(15-2)9(7)16-10(11)12/h3-4,10,13H,5H2,1-2H3

InChI Key

AJKLTOVJTFIMSH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC(F)F)OC)CO

Origin of Product

United States

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